
Tert-butyl (1R)-1-benzylprop-2-ynylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(1-phenylbut-3-yn-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is notable for its unique structure, which includes a tert-butyl group, a phenyl group, and a but-3-yn-2-yl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-phenylbut-3-yn-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne and phenyl group under controlled conditions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which allows for the formation of the carbon-carbon triple bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed reactions, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-(1-phenylbut-3-yn-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-(1-phenylbut-3-yn-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its carbamate group can interact with enzymes, providing insights into enzyme mechanisms and functions.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Researchers explore its potential as a lead compound for drug development.
Industry: In the industrial sector, tert-butyl N-(1-phenylbut-3-yn-2-yl)carbamate can be used in the production of specialty chemicals, coatings, and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-(1-phenylbut-3-yn-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects. The phenyl and but-3-yn-2-yl groups contribute to the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(1-phenylbut-3-en-2-yl)carbamate
- tert-Butyl N-(1-phenylbut-3-yn-2-yl)carbamate analogs
Comparison: Compared to similar compounds, tert-butyl N-(1-phenylbut-3-yn-2-yl)carbamate is unique due to its specific combination of functional groups. The presence of the triple bond (alkyne) in the but-3-yn-2-yl moiety distinguishes it from its analogs, which may have double bonds (alkenes) or single bonds (alkanes). This structural difference can influence the compound’s reactivity, stability, and biological activity.
Propriétés
Formule moléculaire |
C15H19NO2 |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
tert-butyl N-(1-phenylbut-3-yn-2-yl)carbamate |
InChI |
InChI=1S/C15H19NO2/c1-5-13(11-12-9-7-6-8-10-12)16-14(17)18-15(2,3)4/h1,6-10,13H,11H2,2-4H3,(H,16,17) |
Clé InChI |
NSTYAOIOBURIDL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate](/img/structure/B13480373.png)
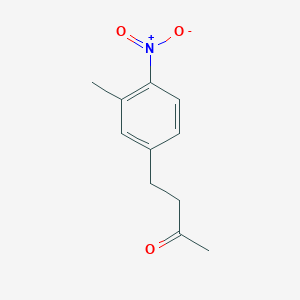
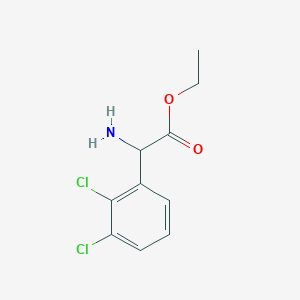
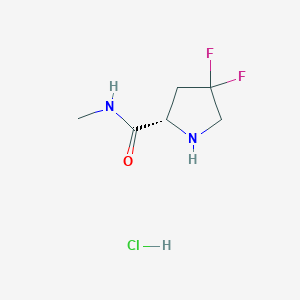
![tert-butyl (2R,4R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B13480401.png)

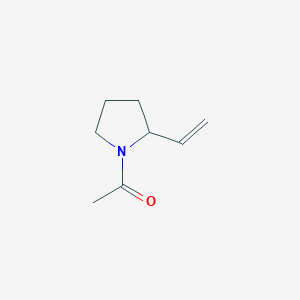


![2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480438.png)

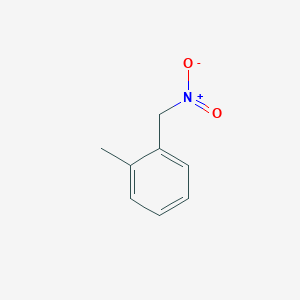
![1-phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13480459.png)

